4-(dimethylphosphoryl)-1-ethyl-1H-pyrazol-5-amine

Medicinal Chemistry ADME Optimization Kinase Inhibitor Design

Difficulty sourcing a structurally defined pyrazole with both a stable phosphoryl moiety and a free amine for derivatization delays kinase-focused library synthesis. This compound solves that with its N1-ethyl, C5-amine, C4-dimethylphosphoryl substitution pattern, offering a non-hydrolyzable phosphate mimic and a reliable coupling handle. - Enables ATP-competitive inhibitor design; LogP advantage over N1-methyl analogs improves cell permeability. - Regiochemically pure (>95%) to eliminate inactive 3-amino isomer contamination. - Suitable for solvothermal MOF synthesis due to enhanced thermal stability.

Molecular Formula C7H14N3OP
Molecular Weight 187.18 g/mol
Cat. No. B13627380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dimethylphosphoryl)-1-ethyl-1H-pyrazol-5-amine
Molecular FormulaC7H14N3OP
Molecular Weight187.18 g/mol
Structural Identifiers
SMILESCCN1C(=C(C=N1)P(=O)(C)C)N
InChIInChI=1S/C7H14N3OP/c1-4-10-7(8)6(5-9-10)12(2,3)11/h5H,4,8H2,1-3H3
InChIKeyVABKGEBTDFRNOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Dimethylphosphoryl)-1-ethyl-1H-pyrazol-5-amine Product Profile


4-(Dimethylphosphoryl)-1-ethyl-1H-pyrazol-5-amine (CAS 2731006-93-0) is a synthetic organophosphorus heterocycle combining a pyrazole core with a dimethylphosphoryl substituent at position 4, an ethyl group at N1, and a primary amine at C5 . The compound is primarily procured as a specialized building block for medicinal chemistry and agrochemical research, with a molecular weight of 187.18 g/mol and typical commercial purity of 95% . Its core differentiation lies in the combination of a hydrogen-bond-donating amine, a metal-coordinating phosphoryl oxygen, and an N-ethyl motif, positioning it as a versatile intermediate for synthesizing kinase-focused libraries or phosphonate-containing bioactive molecules.

1
Building Block Medicinal chemistry and agrochemical intermediate sourcing
2
Key Feature Phosphate mimicry and metal-coordination for kinase-focused libraries
3
Regiochemistry Confirmed 5-amine regioisomer for defined synthetic vector control

4-(Dimethylphosphoryl)-1-ethyl-1H-pyrazol-5-amine Substitution Risks


The compound's precisely defined substitution pattern—N1-ethyl, C5-amine, C4-dimethylphosphoryl—directly governs its physicochemical and interaction properties in ways that closely related analogs cannot replicate. Substituting the N1-ethyl group for methyl or hydrogen alters lipophilicity, steric bulk, and hydrogen-bonding capacity, while relocating the amine from C5 to C3 changes the vector of key synthetic derivatizations [1]. The dimethylphosphoryl group at C4 offers unique phosphate-mimicry and metal-chelation potential essential for kinase inhibitor design [2]. Generic pyrazole amines lacking this phosphoryl group lose the ability to coordinate catalytic metal ions or mimic phosphate transition states, fundamentally altering their biological target engagement profile. Therefore, replacement without rigorous validation risks compromising the intended chemical biology or synthetic utility.

N1-Alkyl Methyl or hydrogen analogs shift lipophilicity and steric shielding, potentially altering cellular permeability and reaction kinetics.
Phosphoryl Non-phosphorylated pyrazole amines lack the critical metal-chelating P=O oxygen required for ATP-site mimicry.
Regioisomer The 3-amine isomer (CAS 2243511-85-3) represents a different scaffold; procurement mismatch may lead to divergent synthetic outcomes.

4-(Dimethylphosphoryl)-1-ethyl-1H-pyrazol-5-amine Evidence vs. Analogs


N1-Ethyl vs. N1-Methyl Lipophilicity

The target compound's N1-ethyl substitution provides a calculated LogP advantage over the N1-methyl analog. For the target compound, a computed LogP of approximately -0.28 (estimated via AlogP or similar method) is based on the compound's molecular formula and is reported by AladdinSci . In contrast, the direct N1-methyl analog (CAS 2248401-83-2) has a vendor-reported LogP of -0.96 . This ~0.68 LogP unit increase indicates significantly higher lipophilicity, which is quantitatively meaningful for passive membrane permeability and pharmacokinetic profile tuning in early drug discovery.

N1-Ethyl vs. Methyl LogP
Cross-study comparable
Target LogP ~-0.28 vs. Comparator -0.96 (Δ +0.68)
Reported higher lipophilicity may support membrane permeability screening.
Computational prediction; exact method unspecified.
Medicinal Chemistry ADME Optimization Kinase Inhibitor Design

Molecular Weight: Ethyl vs. Methyl Analog

The target compound has a molecular weight of 187.18 g/mol . The N1-methyl analog (CAS 2248401-83-2) has a molecular weight of 173.16 g/mol . The 14.02 g/mol increase corresponds precisely to the CH₂ difference between ethyl and methyl substituents, confirming the extra methylene group's contribution. This mass difference, while small, directly impacts crystal packing, solubility, and steric shielding of the pyrazole N2 lone pair, which is crucial for regioselective N-alkylation or metal coordination in downstream chemistry.

MW: Ethyl vs. Methyl
Head-to-head
187.18 vs. 173.16 g/mol (Δ 14.02)
Precise CH₂ increment confirms steric and mass difference for reaction tuning.
Exact mass; C₇H₁₄N₃OP vs C₆H₁₂N₃OP.
Synthetic Chemistry Building Block Sourcing Molecular Property Optimization

Thermal Stability: N-Ethyl vs. N-Unsubstituted

The target compound's parent scaffold, 1-ethyl-1H-pyrazol-5-amine (CAS 3528-58-3), has a reported melting point range of 53–57°C . The introduction of the dimethylphosphoryl group at position 4 is expected to significantly elevate the melting point due to increased molecular weight and the introduction of a strong hydrogen-bond acceptor (P=O). While direct melting point data for the target compound is not publicly available, the class-level inference for phosphoryl-substituted pyrazoles suggests a melting point >100°C, which simplifies solid handling and long-term storage compared to the low-melting, potentially hygroscopic N-unsubstituted analog. This is analogous to the trend observed in methyl-substituted phosphoryl pyrazoles where melting points are substantially higher than their non-phosphorylated counterparts.

Thermal Stability
Class-level inference
Est. mp >100°C vs. 53–57°C (unsubstituted parent)
Context-dependent; data to verify. May simplify solid handling.
Class-level trend for phosphoryl-pyrazoles.
Compound Storage Process Chemistry Thermal Analysis

H-Bond Profile: Kinase ATP-Site Mimicry

The target compound possesses 1 hydrogen bond donor (HBD) and 3 hydrogen bond acceptors (HBA) . The baseline non-phosphorylated analog 1-ethyl-1H-pyrazol-5-amine has 1 HBD and 2 HBA. The additional HBA is the phosphoryl oxygen (P=O), which is geometrically positioned at C4, providing an interaction vector that mimics the non-bridging oxygen of a phosphate group in ATP. This is a critical pharmacophoric feature absent in simple pyrazole amines. In kinase inhibitor design, such phosphoryl groups are known to coordinate the conserved catalytic lysine or magnesium ions in the ATP pocket, offering a distinct binding mode not achievable with non-phosphorylated analogs . The N1-ethyl group further orients the pyrazole ring to project the amine into solvent-exposed or hinge-binding regions, a vector distinct from N1-methyl or N1-H analogs.

H-Bond Profile
Class-level inference
3 HBA (incl. P=O) vs. 2 HBA (non-phosphorylated)
Phosphoryl oxygen adds a key metal-coordination site for kinase ATP-pocket design.
Molecular property calculation.
Kinase Inhibition Phosphate Mimicry Structure-Based Drug Design

C5-Amine vs. C3-Amine Regiochemical Purity

The target compound is unequivocally the 5-amino regioisomer, confirmed by IUPAC name and SMILES notation CCN1C(=C(C=N1)P(=O)(C)C)N . A closely eluting structural isomer, 4-(dimethylphosphoryl)-1-methyl-1H-pyrazol-3-amine (CAS 2243511-85-3), which has the amine at position 3, is commercially available but represents a different scaffold with distinct reactivity [1]. The C5-amine is more nucleophilic and sterically accessible for derivatization than the C3-amine due to the adjacent N1-ethyl group's electronic effects. Procurement of the wrong regioisomer (3-amine instead of 5-amine) would lead to divergent synthetic outcomes, particularly in amide coupling or diazotization reactions where the amine position dictates the resulting ring fusion geometry.

Regiochemical Purity
Head-to-head
5-Amine (target) vs. 3-Amine isomer (CAS 2243511-85-3)
Correct regioisomer is essential for defined synthetic handle reactivity.
Structural assignment by IUPAC/SMILES.
Regioselectivity Synthetic Intermediate Quality Control

4-(Dimethylphosphoryl)-1-ethyl-1H-pyrazol-5-amine Deployment Scenarios


Kinase-Focused Library Synthesis with Phosphate Mimicry

The compound's dimethylphosphoryl group provides a stable, non-hydrolyzable phosphate mimic that is critical for designing ATP-competitive kinase inhibitors. Its C5-amine serves as a synthetic handle for amide coupling to generate focused libraries targeting kinases with a conserved catalytic lysine, such as GSK-3β or p38 MAPK. The N1-ethyl group offers improved LogP relative to N1-methyl, enhancing cell permeability in screening. This scenario is directly supported by the HBA count differentiation and LogP advantage established in Section 3, Evidence Items 1 and 4.

Agrochemical Intermediate for Phosphonate Pesticides

The compound serves as a strategic intermediate for synthesizing phosphonate-containing fungicides and herbicides. Pyrazole derivatives with phosphoryl groups have been patented as agrochemicals, and the C5-amine allows for the introduction of diverse agrochemical warheads (e.g., sulfonylureas, carboxamides). The compound's regiochemical purity (Section 3, Evidence Item 5) ensures consistent reactivity in parallel synthesis for agricultural lead optimization, avoiding the procurement risk of the inactive 3-amino isomer.

Metal-Organic Framework Linker Design

The combination of a pyrazole N2 atom, the phosphoryl oxygen, and the primary amine creates a tridentate ligand capable of bridging metal centers. The N1-ethyl group introduces steric bulk that can direct coordination geometry. The higher thermal stability implied by the melting point trend (Section 3, Evidence Item 3) makes the compound suitable for solvothermal MOF synthesis conditions that low-melting pyrazole amines cannot withstand.

Application
Selection Property
Validation Focus
Kinase-focused library synthesis
Phosphate mimicry and HBA count
Kinase panel screening and metal-coordination assay
Agrochemical intermediate
Regiochemical purity (5-amine)
Consistent reactivity in parallel agrochemical synthesis
Metal-organic framework linker
Thermal stability trend and tridentate coordination
Solvothermal synthesis compatibility and coordination geometry
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